molecular formula C9H24ClNO3Si B12592405 N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride CAS No. 578009-08-2

N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride

Katalognummer: B12592405
CAS-Nummer: 578009-08-2
Molekulargewicht: 257.83 g/mol
InChI-Schlüssel: IKMGDUVNWCMDMT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride is a chemical compound with the molecular formula C9H24ClNO3Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a biochemical reagent and has significant importance in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride typically involves the reaction of 3-chloropropyltrimethoxysilane with triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chloropropyltrimethoxysilane} + \text{triethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often supplied as a 50% solution in methanol to facilitate handling and storage .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

    Hydrolysis: The compound is sensitive to moisture and can undergo hydrolysis, leading to the formation of silanol groups.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.

    Hydrolysis Conditions: The hydrolysis of the compound is typically carried out in the presence of water or aqueous solutions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride involves its interaction with molecular targets through its silane and aminium groups. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the modification of the surface properties. This interaction is crucial for its applications in surface modification and functionalization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
  • 3-(Trimethoxysilyl)propyltrimethylaminium chloride

Uniqueness

N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride is unique due to its triethylaminium group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific surface modifications and functionalizations .

Eigenschaften

CAS-Nummer

578009-08-2

Molekularformel

C9H24ClNO3Si

Molekulargewicht

257.83 g/mol

IUPAC-Name

triethyl(3-trihydroxysilylpropyl)azanium;chloride

InChI

InChI=1S/C9H24NO3Si.ClH/c1-4-10(5-2,6-3)8-7-9-14(11,12)13;/h11-13H,4-9H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

IKMGDUVNWCMDMT-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](CC)(CC)CCC[Si](O)(O)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.